4-Iodo-benzamidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

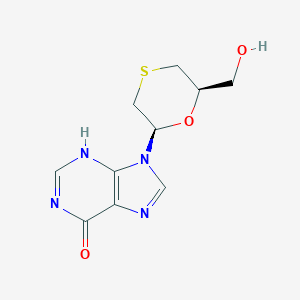

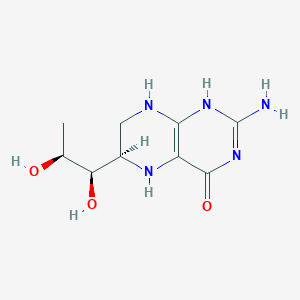

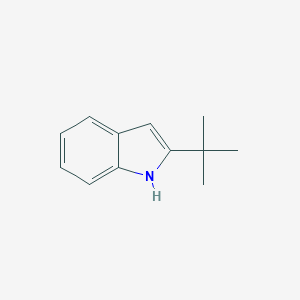

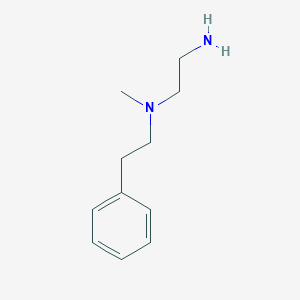

4-Iodo-benzamidine hydrochloride is a chemical compound with the molecular formula C7H8ClIN2 and an average mass of 282.509 Da . It is not intended for human or veterinary use and is used for research purposes only.

Molecular Structure Analysis

The molecular structure of 4-Iodo-benzamidine hydrochloride consists of a benzene ring attached to an amidine group with an iodine substituent .Chemical Reactions Analysis

Benzamidine derivatives, including 4-Iodo-benzamidine hydrochloride, can undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Wissenschaftliche Forschungsanwendungen

Oxidative Cross-Coupling Reactions

"4-Iodo-benzamidine hydrochloride" is utilized in oxidative cross-coupling reactions. A study by Xia Wu et al. (2014) demonstrates an iodine-catalyzed oxidative cross-coupling of C-H/N-H, providing a straightforward method for constructing α-ketoimides from methyl ketones and benzamidines hydrochloride. This approach is metal-free and peroxide-free, highlighting the compound's significance in facilitating efficient and environmentally friendly synthesis strategies (Wu, Gao, Liu, & Wu, 2014).

Coordination Chemistry

In coordination chemistry, "4-Iodo-benzamidine hydrochloride" demonstrates potential in forming diverse supramolecular structures. Research by Lucía González et al. (2020) explores the use of 4-Iodo-N-(4-pyridyl)benzamide derivatives to examine the combination of halogen and hydrogen bonding interactions. Their work reveals how these interactions can be harnessed to design various coordination networks, showcasing the versatility of "4-Iodo-benzamidine hydrochloride" in contributing to the development of novel materials with potential applications in molecular electronics, catalysis, and drug design (González, Graus, Tejedor, Chanthapally, Serrano, & Uriel, 2020).

Polyvalent Iodine Chemistry

The compound also plays a role in the broader context of polyvalent iodine chemistry, a field that has seen significant growth due to the unique properties of iodine compounds. These compounds are utilized in various selective oxidative transformations, and "4-Iodo-benzamidine hydrochloride" contributes to this area by providing a specific functionality that can be exploited in the synthesis of complex organic molecules. The work by V. Zhdankin and P. Stang (2008) outlines the explosive development in the chemistry of polyvalent iodine compounds, emphasizing their environmental friendliness and commercial availability, which makes them attractive for organic synthesis (Zhdankin & Stang, 2008).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-iodobenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHONTNMNUUXOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616636 |

Source

|

| Record name | 4-Iodobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-benzamidine hydrochloride | |

CAS RN |

134322-01-3 |

Source

|

| Record name | 4-Iodobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Hydrazinylmethyl)benzo[d]isoxazole](/img/structure/B162342.png)